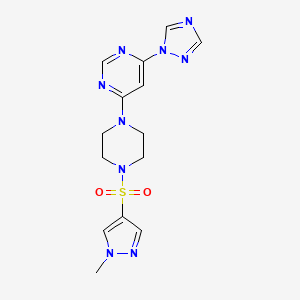

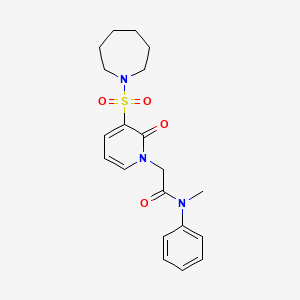

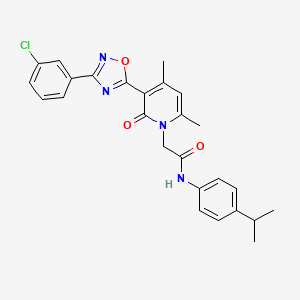

![molecular formula C17H24N6O B2518443 N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide CAS No. 1280919-52-9](/img/structure/B2518443.png)

N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide" is a complex molecule that appears to be related to the field of heterocyclic chemistry, which focuses on the synthesis and properties of heterocyclic compounds. These compounds contain rings that have atoms of at least two different elements as members of the ring(s). The compound likely contains multiple heterocyclic rings, including a pyrido[4,3-d]pyrimidin-6-yl moiety, which is a bicyclic structure composed of pyridine and pyrimidine rings fused together.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the reaction of 2-aminopyridine with ethyl cyanoacetate under high pressures can lead to the formation of 4-amino-4H-pyrido[1,2-a]pyrimidin-2-ones . This suggests that similar conditions could be used to synthesize the pyrido[4,3-d]pyrimidin-6-yl moiety present in the target compound. Additionally, the use of cyanoacetamide derivatives in heterocyclic synthesis is well-documented, as seen in the preparation of various pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound likely features a cyclopropyl group attached to a cyanoethyl moiety, which is further connected to a pyrido[4,3-d]pyrimidin-6-yl ring system. The presence of a dimethylamino group suggests additional nitrogen atoms in the structure, contributing to its complexity and potential for varied chemical reactivity. The exact three-dimensional conformation of this molecule would be of interest in understanding its chemical behavior and interactions with other molecules.

Chemical Reactions Analysis

The compound's heterocyclic core and functional groups suggest it could participate in a range of chemical reactions. For example, the cyano group could be involved in nucleophilic addition reactions, while the amino group might engage in the formation of amides or Schiff bases. The pyrido[4,3-d]pyrimidin-6-yl core could undergo ring-opening reactions under certain conditions, as indicated by the behavior of similar compounds . The cyclopropyl group could also impart strain to the molecule, potentially affecting its reactivity.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided, we can infer from related literature that the molecule would exhibit properties typical of heterocyclic compounds. These might include moderate to low solubility in water, potential solubility in organic solvents like DMSO, and stability under a range of temperatures. The presence of multiple nitrogen atoms would likely influence the compound's basicity, and the cyano group could affect its dipole moment and reactivity.

Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial Applications : Several studies have synthesized new heterocycles incorporating various moieties, showing potential antimicrobial activity. For instance, the synthesis of new compounds incorporating the antipyrine moiety has demonstrated antimicrobial effects, indicating the utility of such compounds in developing new antimicrobial agents (Bondock et al., 2008).

Antitumor Applications : Compounds synthesized from precursors similar to the queried compound have shown promising in vitro antitumor activity against specific cell lines. This suggests potential applications in cancer research and therapy development. For example, novel pyrimidiopyrazole derivatives have been evaluated for their antitumor activity, demonstrating the significance of such compounds in medicinal chemistry (Fahim et al., 2019).

Molecular Docking and DFT Studies

- Molecular Docking : Research involving molecular docking and density functional theory (DFT) studies has been conducted to understand the interaction between synthesized compounds and biological targets. This approach aids in identifying promising compounds for further development into therapeutic agents. The DFT study on pyrimidiopyrazole derivatives to assess their stability and interaction with biological targets exemplifies this research direction (Fahim et al., 2019).

Mechanism of Action

Target of Action

The primary target of N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide is protein sulfhydryl groups . These groups are found in many proteins and play a crucial role in their function.

Mode of Action

N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide interacts with its targets through a process known as cyanylation . This involves the compound rapidly reacting with thiols in neutral or acidic medium .

Biochemical Pathways

The cyanylation process affects various biochemical pathways. For instance, it has been observed that this compound can inhibit the catalytic activity of papain, a cysteine protease . It can also quantitatively cyanylate cysteine residues in the reduced B-chain of bovine insulin .

Pharmacokinetics

It is known that the compound is soluble in water and acetonitrile , which suggests it may have good bioavailability.

Result of Action

The result of the action of N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide is the modification of protein sulfhydryl groups . This can lead to changes in protein function, as seen with the inhibition of papain’s catalytic activity .

Action Environment

The action of N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide is influenced by environmental factors such as pH. The compound rapidly reacts with thiols in neutral or acidic medium . Therefore, the pH of the environment can significantly impact the efficacy and stability of this compound.

properties

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O/c1-17(10-18,12-4-5-12)21-15(24)9-23-7-6-14-13(8-23)16(22(2)3)20-11-19-14/h11-12H,4-9H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYGSSWWCHNUDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)NC(=O)CN2CCC3=C(C2)C(=NC=N3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2518363.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde](/img/structure/B2518368.png)

![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2518375.png)

![2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2518376.png)

![9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2518379.png)